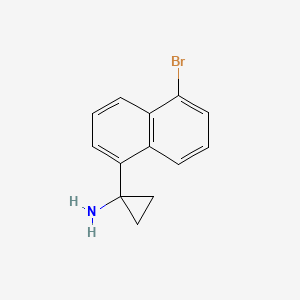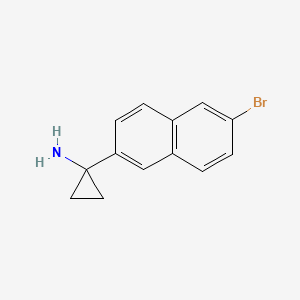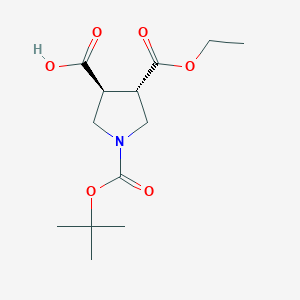![molecular formula C11H11BrN2 B8013040 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8013040.png)
9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Overview
Description
9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is an organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
One common synthetic route includes the bromination of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial production methods may involve similar bromination reactions but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of tetrahydro derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyridoindole derivative .
Scientific Research Applications
9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent.
Biological Research: It is used as a probe to study the biological pathways involving indole derivatives.
Industrial Applications: The compound is used in the synthesis of other complex organic molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets. For instance, in anticancer research, the compound has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival . Molecular docking studies have revealed that the compound binds to the active site of these enzymes, disrupting their function and leading to cell death .
Comparison with Similar Compounds
Similar compounds to 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole include other brominated indole derivatives and tetrahydro-pyridoindole compounds. Some examples are:
6-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: Similar structure but with the bromine atom at a different position.
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: The non-brominated parent compound.
9-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: A chlorinated analog with potentially different biological activities.
The uniqueness of this compound lies in its specific bromination, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
9-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c12-8-2-1-3-10-11(8)7-6-13-5-4-9(7)14-10/h1-3,13-14H,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBGXNMJAQKEBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC3=C2C(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


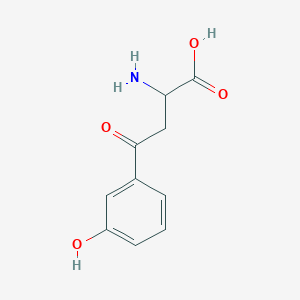
![1-[(5-Bromofuran-2-yl)methyl]azetidine](/img/structure/B8012980.png)
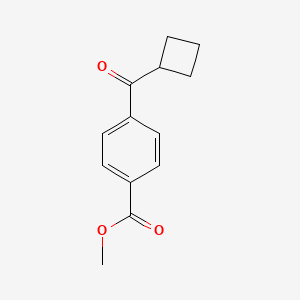
![9-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane](/img/structure/B8012987.png)
![2-bromothieno[2,3-c]furan-6(4H)-one](/img/structure/B8012995.png)
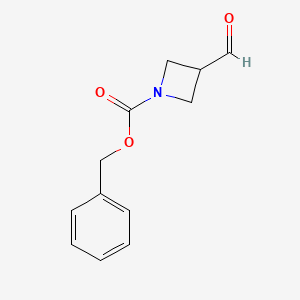
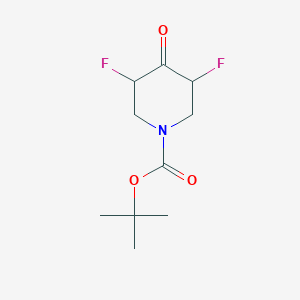
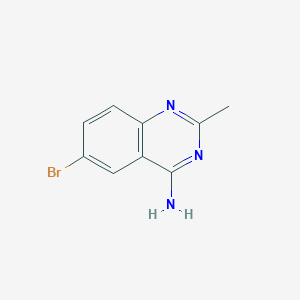
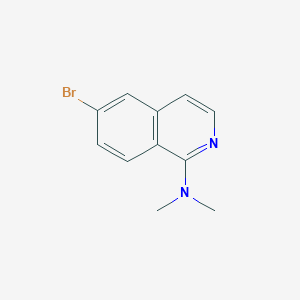
![7-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8013033.png)
![7-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B8013045.png)
